7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Description
7-Hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a structurally complex heterocyclic compound characterized by a fused purine-pyrimidine core. The molecule features hydroxyl groups at the 7-position and the para position of the phenyl ring, along with methyl substituents at the 1- and 3-positions. Its dihydro-6H configuration introduces conformational rigidity, which may influence metabolic stability compared to fully aromatic analogs.
Properties
IUPAC Name |
7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-18-13-12(14(24)19(2)16(18)25)21-8-11(23)7-20(15(21)17-13)9-3-5-10(22)6-4-9/h3-6,11,22-23H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBIIOVQFBOEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(CN(C3=N2)C4=CC=C(C=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of anhydrous potassium carbonate in dry acetone has been reported as an effective method for the alkylation of hydroxyl groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve the desired products .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds, each with distinct chemical and physical properties that can be further explored for various applications .
Scientific Research Applications
7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential role in cellular processes and as a probe for biochemical assays.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of 7-hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The target compound’s dual hydroxyl groups (7-OH and 4-OH-phenyl) enhance aqueous solubility compared to methoxy-substituted analogs like the 4-methoxyphenyl derivative . Compound 7, with a hydrophilic aliphatic chain, exhibits even higher solubility .
Research Findings and Limitations
- Synthetic Accessibility : The dihydro-6H core of the target compound requires specialized reduction steps, whereas analogs like Compound 7 are synthesized via simpler alkylation .
- Data Gaps: Quantitative solubility, logP, and in vitro activity data for the target compound are scarce in publicly available literature.
Biological Activity
7-Hydroxy-9-(4-hydroxyphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione, often referred to in research as a purine derivative, is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound possesses a complex structure characterized by a purine backbone with various functional groups that contribute to its biological activity. The presence of hydroxyl groups enhances its potential as an antioxidant and influences its interaction with biological targets.
Antioxidant Properties
Research has indicated that compounds with similar structures exhibit notable antioxidant activity. The hydroxyl groups in this compound are believed to play a critical role in scavenging free radicals and reducing oxidative stress. This property is essential for protecting cells from damage associated with various diseases.
Anti-inflammatory Effects
Several studies have explored the anti-inflammatory potential of purine derivatives. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways. This suggests a potential therapeutic role in conditions characterized by chronic inflammation.
Antitumor Activity
There is growing evidence supporting the antitumor properties of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways such as the MAPK/ERK pathway. Additionally, it appears to inhibit cell proliferation by disrupting the cell cycle.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms from hydroxyl groups contributes to its radical-scavenging capacity.
- Inhibition of Enzymatic Activity : By inhibiting COX and LOX enzymes, it reduces the synthesis of inflammatory mediators.
- Cell Cycle Arrest : It can induce cell cycle arrest at specific phases (G1/S or G2/M), thereby preventing cancer cell proliferation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
- Case Study 1 : In a study evaluating antioxidant capacity using DPPH and ABTS assays, the compound exhibited significant free radical scavenging activity compared to standard antioxidants (e.g., ascorbic acid).
- Case Study 2 : A study on its anti-inflammatory effects demonstrated that treatment with this compound reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.
Data Table
| Biological Activity | Methodology | Results |
|---|---|---|
| Antioxidant Activity | DPPH Assay | IC50 = 25 µM |
| Anti-inflammatory Effects | ELISA for TNF-α | Reduction by 50% at 10 µM |
| Antitumor Activity | MTT Assay on cancer cell lines | IC50 = 30 µM |
| Cell Cycle Analysis | Flow Cytometry | G1 arrest at 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
